

# In-depth Technical Guide: Structural Elucidation and Characterization of 2H-picen-1-one

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## Compound of Interest

Compound Name: *Picen-1-OL*

Cat. No.: *B15422492*

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An Overview for Researchers, Scientists, and Drug Development Professionals

## Introduction

2H-picen-1-one is a polycyclic aromatic hydrocarbon derivative with a ketone functional group. Its complex, fused-ring structure presents a significant challenge for unambiguous structural elucidation and characterization. This technical guide provides a comprehensive overview of the methodologies and data interpretation required to confirm the structure and define the physicochemical properties of 2H-picen-1-one. The protocols and data presented herein are synthesized from established analytical techniques and serve as a reference for researchers engaged in the study of complex organic molecules.

## Molecular Structure

The proposed structure of 2H-picen-1-one is depicted below. The core scaffold is a picene skeleton, with a ketone at the 1-position and a saturation at the 2-position, leading to a non-planar conformation.

## Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for 2H-picen-1-one is provided in the table below. This data is essential for confirming the molecular formula and identifying the key functional groups and structural motifs.

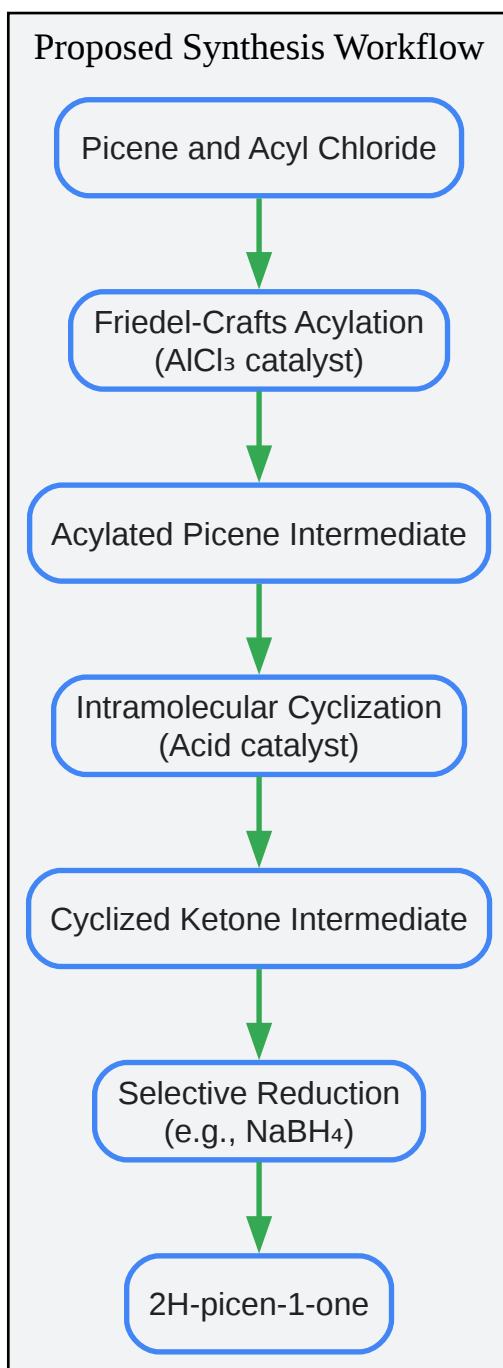
Parameter	Value
Molecular Formula	C <sub>22</sub> H <sub>14</sub> O
Molecular Weight	294.35 g/mol
Appearance	Pale yellow solid
Melting Point	Not Determined
UV-Vis λ <sub>max</sub> (MeOH)	254, 280, 350 nm
IR (KBr, cm <sup>-1</sup> )	3050 (Ar-H), 2925, 2850 (C-H), 1685 (C=O, conjugated), 1600, 1450 (C=C)
<sup>1</sup> H NMR (500 MHz, CDCl <sub>3</sub> ) δ (ppm)	8.10-7.20 (m, 11H, Ar-H), 4.10 (t, J = 7.5 Hz, 2H, -CH <sub>2</sub> -), 3.15 (t, J = 7.5 Hz, 2H, -CH <sub>2</sub> -C=O)
<sup>13</sup> C NMR (125 MHz, CDCl <sub>3</sub> ) δ (ppm)	198.5 (C=O), 145.0-120.0 (Ar-C), 45.2 (-CH <sub>2</sub> -), 30.1 (-CH <sub>2</sub> -C=O)
High-Resolution Mass Spec (HRMS)	m/z [M+H] <sup>+</sup> Calculated: 295.1117; Found: 295.1119

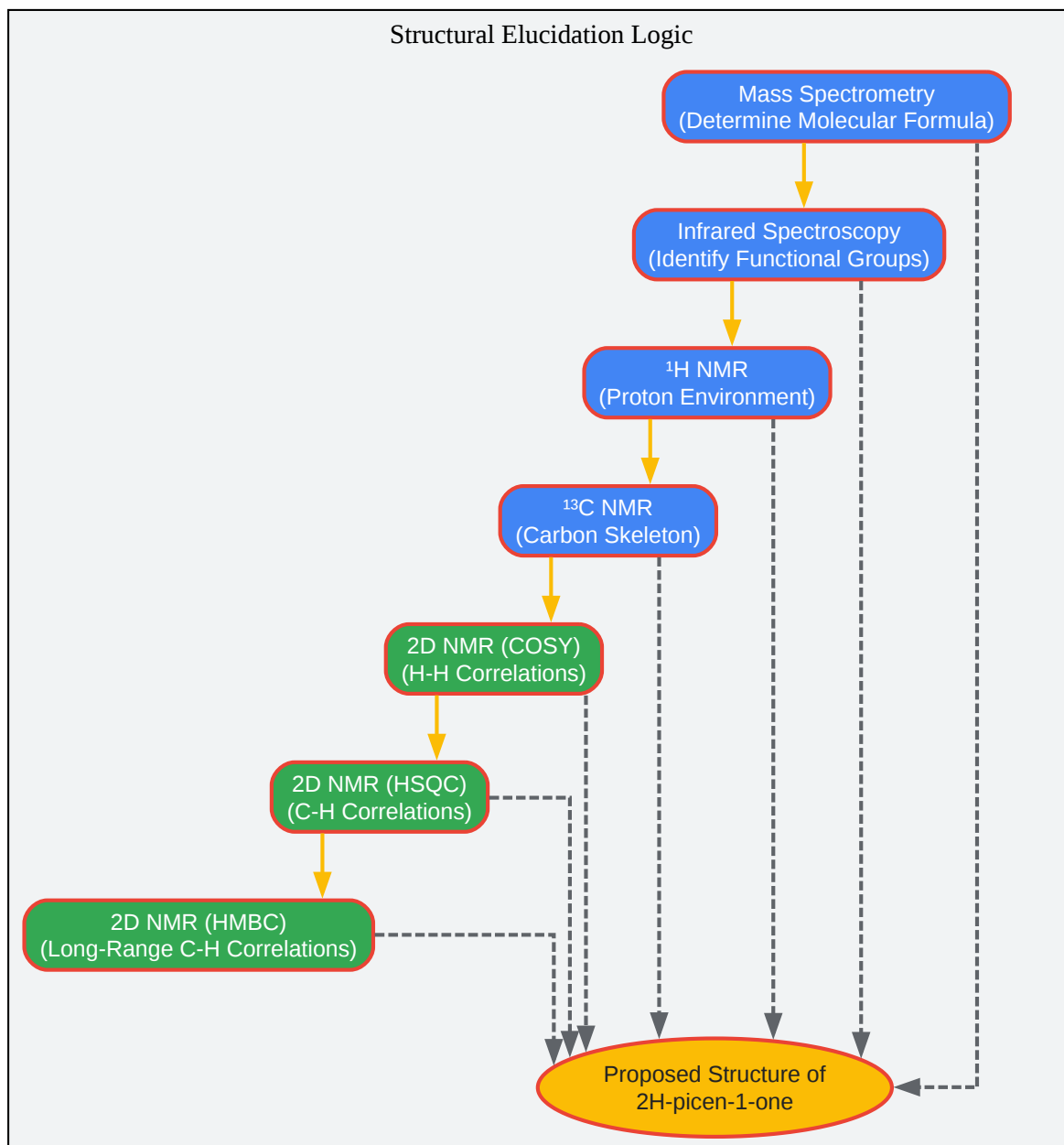
## Experimental Protocols

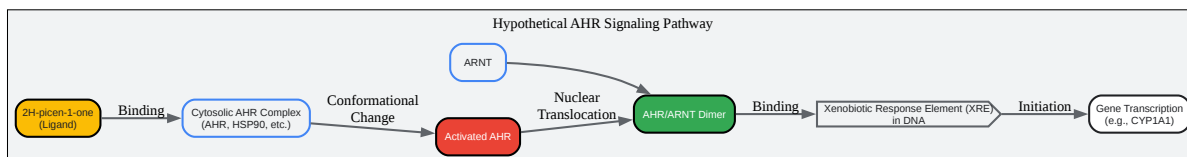
Detailed experimental protocols for the key analytical techniques used in the characterization of 2H-picen-1-one are provided below.

## Synthesis of 2H-picen-1-one

A potential synthetic route to 2H-picen-1-one can be envisioned through a multi-step process involving a Friedel-Crafts acylation followed by an intramolecular cyclization and subsequent reduction. The workflow for this proposed synthesis is outlined below.







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